4-(2-Propan-2-ylphenyl)oxan-4-ol
Description
4-(2-Propan-2-ylphenyl)oxan-4-ol is a substituted oxane (tetrahydropyran) derivative featuring a hydroxyl group and a 2-propan-2-ylphenyl substituent at the 4-position of the oxane ring. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 228.30 g/mol (calculated). The 2-propan-2-ylphenyl group introduces significant steric bulk and lipophilicity, which may influence solubility and reactivity.
Properties
IUPAC Name |
4-(2-propan-2-ylphenyl)oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11(2)12-5-3-4-6-13(12)14(15)7-9-16-10-8-14/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXHRGSQZXIAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2(CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
4-(Oxiran-2-yl)oxan-4-ol (CID 132327703)
- Molecular Formula : C₇H₁₂O₃
- Substituent : Oxiran-2-yl (epoxide group)
- Molecular Weight : 144.17 g/mol
- Key Properties :
TW-37 (Bcl-2 Inhibitor)
- Molecular Formula: C₃₃H₃₅NO₆S
- Substituent : (2-Propan-2-ylphenyl)methyl
- Molecular Weight : 580.70 g/mol
- Key Properties: Non-peptidic Bcl-2 inhibitor with Ki values of 0.29 µM (Bcl-2), 1.11 µM (Bcl-xL), and 0.26 µM (Mcl-1). Exhibits anti-proliferative effects in lymphoma cells (IC₅₀ ≈ 1.8 µM) and synergizes with MEK inhibitors .
- However, TW-37’s benzamide core and sulfonylphenyl group confer distinct binding properties.
YOK-1204
- Molecular Formula: C₂₈H₃₃NO₄
- Substituent: Isopropylamino
- Molecular Weight : 447.57 g/mol
- Key Properties :
3-(Propan-2-yl)oxan-4-ol
- Molecular Formula : C₈H₁₆O₂
- Substituent : Propan-2-yl
- Molecular Weight : 144.21 g/mol
- Key Properties :
- Comparison : The smaller aliphatic substituent reduces steric bulk, likely improving synthetic accessibility but limiting aromatic interaction capabilities.
Data Table: Comparative Analysis
Key Research Findings
Role of Substituents :
- The 2-propan-2-ylphenyl group in both this compound and TW-37 enhances lipophilicity, which may facilitate membrane penetration in bioactive compounds but complicate solubility .
- Epoxide-containing analogs (e.g., 4-(oxiran-2-yl)oxan-4-ol) exhibit distinct reactivity profiles, favoring ring-opening reactions over aromatic interactions .
The absence of bioactivity data for this compound highlights a research gap; its structural features warrant further pharmacological evaluation.
Synthetic Considerations :
- Bulky aromatic substituents (e.g., 2-propan-2-ylphenyl) may necessitate optimized purification techniques, as seen in YOK-1204’s synthesis (24% yield after chromatography) .
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